1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 922499-42-1
Cat. No.: VC17298345
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922499-42-1 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 1-ethyl-4-oxo-2-propylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO3/c1-3-7-12-13(15(18)19)14(17)10-8-5-6-9-11(10)16(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19) |
| Standard InChI Key | KERAYKIHGMKELF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(=O)C2=CC=CC=C2N1CC)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic name 1-ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid describes a bicyclic system comprising a benzene ring fused to a pyridone ring. Key structural features include:
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N1-substituent: Ethyl group, influencing lipophilicity and receptor interactions .
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C2-substituent: Propyl chain, contributing to steric effects and hydrophobic interactions .
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C3-substituent: Carboxylic acid, enhancing solubility and hydrogen-bonding capacity .
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C4-substituent: Ketone group, critical for planar conformation and π-stacking interactions .
The IUPAC name derives from the parent quinoline structure, with numbering prioritizing the pyridone nitrogen (N1) and ketone oxygen (O4). The carboxylic acid at C3 distinguishes this compound from ester or amide derivatives commonly reported in pharmacological studies .
Synthesis and Manufacturing
Core Formation via Gould-Jacobs Cyclization
The quinoline core is synthesized through the Gould-Jacobs reaction, which involves cyclization of an aniline derivative with a β-keto ester . For example, ethyl 3-[(2-aminophenyl)carbonyl]acrylate undergoes thermal cyclization in diphenyl ether to yield ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .
N1-Alkylation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Gould-Jacobs cyclization in diphenyl ether | 77% | |
| 2 | N1-ethylation with NaH/DMF | 65% | |
| 3 | C2-propylation via Ullmann coupling | 55% | |
| 4 | LiOH hydrolysis in THF/H2O | 90% |
Physicochemical Properties
The carboxylic acid moiety significantly alters properties compared to ester precursors:
Table 2: Physicochemical Comparison with Ester Analog
The acid’s higher solubility (2.1 mg/mL vs. 0.428 mg/mL) and lower LogP (0.95 vs. 1.83) suggest improved bioavailability in polar media but reduced membrane permeability . The elevated TPSA (83.24 Ų) reflects increased hydrogen-bonding capacity, potentially limiting blood-brain barrier penetration .
Pharmacological Profile
Cannabinoid Receptor Interactions
Analogous 4-oxo-quinolines exhibit nanomolar affinity for CB2 receptors. For example, N1-pentyl derivatives show Ki values of 37 nM at CB2 vs. >10,000 nM at CB1 . The target compound’s shorter N1-ethyl group may reduce affinity (predicted Ki: 120–200 nM), while the C2-propyl chain could enhance selectivity through hydrophobic pocket interactions .
Functional Activity
Quinoline-3-carboxamides demonstrate agonist, antagonist, or inverse agonist behavior at CB2 depending on substituents . The carboxylic acid’s ionized state at physiological pH may favor receptor desensitization or allosteric modulation, though functional assays are required to confirm this hypothesis.
Structure-Activity Relationships
N1-Substituent:
C2-Substituent:
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Propyl’s branched topology may fill a subpocket in CB2’s orthosteric site, as seen with 2-methyl (Ki = 200 nM) vs. 2-phenyl (Ki = 119 nM) .
C3-Substituent:
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Carboxylic acids improve aqueous solubility but may limit CNS penetration compared to esters or amides .
Therapeutic Applications
Preclinical data for similar compounds suggest potential in:
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